molecular formula C26H26N4O3S2 B11620351 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11620351
M. Wt: 506.6 g/mol
InChI Key: NVDODKFVVMUOFE-STZFKDTASA-N
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Description

The compound 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • R1 Substituent: A 1-phenylethyl group attached to the thiazolidinone ring at position 2.
  • R2 Substituent: A tetrahydrofuranmethylamino group at position 2 of the pyrimidinone core.
  • Stereochemistry: The (Z)-configuration of the methylidene bridge between the thiazolidinone and pyrido-pyrimidine systems .

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-15-19-11-7-13-33-19)20(24(29)31)14-21-25(32)30(26(34)35-21)17(2)18-9-4-3-5-10-18/h3-6,8-10,12,14,17,19,27H,7,11,13,15H2,1-2H3/b21-14-

InChI Key

NVDODKFVVMUOFE-STZFKDTASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and tetrahydrofuran groups through a series of condensation and cyclization reactions. Key reagents often include aldehydes, amines, and thiourea derivatives, with reaction conditions involving controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The structural integrity is crucial for its biological activity, and various synthetic routes have been explored to optimize yield and purity. Notable methods include the use of thiazolidinone derivatives and pyrimidine scaffolds, which facilitate the introduction of functional groups necessary for activity.

Antitumor Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. Notably, the incorporation of thiazolidinone moieties has been linked to enhanced cytotoxicity against specific cancer types.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one. For example, certain synthesized derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .

Case Study 1: Antitumor Activity Evaluation

In a study published in Molecules, a series of pyrimidine-based compounds were synthesized and evaluated for their antitumor efficacy. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced their cytotoxic effects against various cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action .

Case Study 2: Antibacterial Assessment

Another investigation focused on the antibacterial potential of thiazolidinone-containing compounds derived from similar structures. The study demonstrated that these compounds exhibited promising antibacterial activity against both resistant and sensitive strains of bacteria. The research employed standard disk diffusion methods alongside MIC determinations to assess efficacy .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTarget OrganismsMIC (µg/mL)
9-Methyl derivativeAntitumorVarious cancer cell linesVaries (up to 10 µM)
Thiazolidinone derivativeAntibacterialStaphylococcus aureus128
Thiazolidinone derivativeAntibacterialEscherichia coli256

Mechanism of Action

The mechanism by which 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds through hydrogen bonding, van der Waals forces, or covalent interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of the target compound differ primarily in substituent groups on the thiazolidinone and pyrimidinone moieties. These variations influence physicochemical properties, synthetic accessibility, and bioactivity.

Key Observations :

  • R1 (Thiazolidinone substituent): Longer alkyl chains (e.g., pentyl in ) may enhance lipophilicity, while aromatic groups (e.g., phenyl in ) could improve π-π stacking interactions.

Bioactivity and Pharmacological Potential

Table 2: Bioactivity of Analogs
Compound ID Bioactivity Mechanism/Model Reference
N-(Benzyl)-2-hydroxy derivatives Analgesic (acetic acid writhing model) Bioisosteric replacement of 4-hydroxyquinolin-2-one
10a and 10b (Pyrazolo-pyrimidines) Anti-inflammatory Inhibition of inflammatory mediators

Key Insights :

  • The pyrido-pyrimidinone core demonstrates bioisosterism with 4-hydroxyquinolin-2-one, retaining analgesic activity despite structural modifications .
  • Anti-inflammatory activity in analogs like 10a highlights the importance of the thiazolidinone-pyrimidinone scaffold in modulating biological targets .

Similarity Metrics and 3D Conformational Analysis

Table 3: Similarity Scores for Analog Comparison
Compound Pair Tanimoto Similarity (2D) ComboT Score (3D) Reference
Target vs. Propyl analog (380873-07-4) 0.85 0.75
Target vs. Hydroxyethyl analog (MFCD03650973) 0.78 0.68
Target vs. 10a (Pyrazolo-pyrimidine) 0.65 0.60

Analysis :

  • Tanimoto Similarity : High scores (>0.8) indicate strong 2D structural overlap with alkyl/aryl-substituted analogs .
  • ComboT Scores : Lower 3D similarity (0.6–0.75) suggests conformational differences due to stereochemistry (e.g., Z-configuration) and substituent orientation .

Biological Activity

The compound 9-Methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its diverse biological activities. The thiazolidinone scaffold is significant in drug design due to its ability to undergo various modifications that can enhance biological activity. The structure can be summarized as follows:

ComponentStructure
ThiazolidinoneThiazolidinone Structure
PyrimidinePyrimidine Structure

Antimicrobial Properties

Recent studies have reported that derivatives of thiazolidinones exhibit substantial antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have shown minimum inhibitory concentrations (MICs) that outperform standard antibiotics like ampicillin and streptomycin by 10–50 fold. The most potent derivatives demonstrated MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are well-documented. For example, compounds with similar structural features have been evaluated for their efficacy in scavenging free radicals, showing significant activity in assays such as DPPH and nitric oxide radical scavenging. One study highlighted a derivative with an IC50 value of 6.62 µg/mL in DPPH assays, indicating strong antioxidant potential .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. Several studies have indicated that modifications at specific positions on the thiazolidinone ring can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .

The biological activities of the compound are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinone derivatives act by inhibiting enzymes crucial for bacterial survival or cancer cell proliferation.
  • Free Radical Scavenging : The ability to neutralize free radicals contributes to both antimicrobial and anticancer effects.
  • Modulation of Signaling Pathways : Compounds may influence signaling pathways related to inflammation and cell growth, providing a therapeutic avenue for diseases characterized by oxidative stress or uncontrolled cell proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazolidinone derivatives against various pathogens. The results indicated that certain substitutions significantly enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The best-performing compound had an MIC of 0.004 mg/mL .

Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties, several thiazolidinones were tested using DPPH and ABTS assays. One derivative exhibited superior radical scavenging activity with an IC50 value lower than that of ascorbic acid, highlighting its potential use as a natural antioxidant .

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